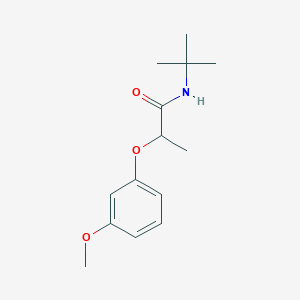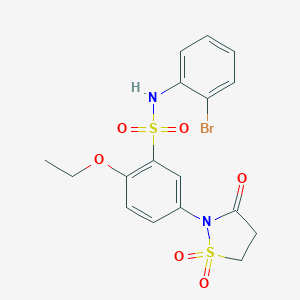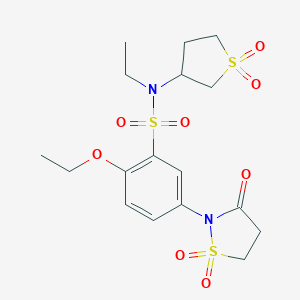
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide, also known as BVT.74389, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been studied for its potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has shown potential in the treatment of inflammatory diseases by inhibiting the production of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory cytokines. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in lab experiments is its ability to selectively inhibit PDE4 and PKC. This allows for the specific targeting of these enzymes and signaling pathways. Additionally, this compound has shown potential in the treatment of various diseases, making it a promising candidate for further research.
One limitation of using N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications.
Orientations Futures
There are several future directions for the research of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide. One direction is to further investigate its potential in the treatment of cancer and inflammatory diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications. Another direction is to investigate the potential of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in combination with other compounds for enhanced efficacy.
Conclusion:
In conclusion, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to determine the optimal dosage and administration of this compound for various applications and to investigate its potential in combination with other compounds for enhanced efficacy.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide involves the reaction of tert-butyl 2-(3-methoxyphenoxy)propanoate with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction results in the formation of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide as a white solid with a yield of 85-90%.
Propriétés
Nom du produit |
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-tert-butyl-2-(3-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C14H21NO3/c1-10(13(16)15-14(2,3)4)18-12-8-6-7-11(9-12)17-5/h6-10H,1-5H3,(H,15,16) |
Clé InChI |
DNYGWNLCDMNQDY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(C)(C)C)OC1=CC=CC(=C1)OC |
SMILES canonique |
CC(C(=O)NC(C)(C)C)OC1=CC=CC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)